3,4-Dihydro-6-chloro-N,2-dimethyl-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
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Overview
Description
6-Chloro-3,4-dihydro-N,2-dimethyl-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide is a chemical compound belonging to the class of thiazide diuretics. This compound works by inhibiting the reabsorption of sodium and chloride in the kidneys, leading to increased urine output and reduced blood volume.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydrochlorothiazide involves multiple steps, starting with the reaction of 2-amino-4,6-dichlorobenzene-1,3-disulfonic acid with thionyl chloride to form 2,4,6-trichlorobenzene-1,3-disulfonic acid. This intermediate is then reacted with methylamine to produce 2,4,6-trichlorobenzene-1,3-disulfonic acid methylamide, which is further treated with sodium hydrosulfide to yield Hydrochlorothiazide.
Industrial Production Methods: In industrial settings, the production of Hydrochlorothiazide is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Hydrochlorothiazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrochlorothiazide can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups, often using nucleophiles or electrophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of Hydrochlorothiazide, which may have different pharmacological properties and applications.
Scientific Research Applications
Hydrochlorothiazide is extensively used in scientific research due to its diuretic properties and its role in managing hypertension and edema. It is also studied for its potential applications in treating other conditions such as diabetes insipidus and certain types of heart failure. Additionally, research is ongoing to explore its effects on electrolyte balance and kidney function.
Mechanism of Action
Hydrochlorothiazide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubules of the kidneys. This inhibition leads to increased excretion of sodium and chloride, resulting in diuresis and a reduction in blood volume and pressure. The molecular targets involved include the sodium-chloride symporter and various ion channels in the renal tubules.
Comparison with Similar Compounds
Hydrochlorothiazide is compared with other thiazide diuretics such as Chlorthalidone and Metolazone. While all these compounds share similar mechanisms of action, Hydrochlorothiazide is unique in its widespread use and well-established safety profile. Other similar compounds may have different potencies, durations of action, and side effect profiles.
List of Similar Compounds
Chlorthalidone
Metolazone
Indapamide
Bendroflumethiazide
Methyclothiazide
This detailed overview provides a comprehensive understanding of 6-Chloro-3,4-dihydro-N,2-dimethyl-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, its preparation, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
37458-91-6 |
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Molecular Formula |
C9H12ClN3O4S2 |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
6-chloro-N,2-dimethyl-1,1-dioxo-3,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide |
InChI |
InChI=1S/C9H12ClN3O4S2/c1-11-18(14,15)8-4-9-7(3-6(8)10)12-5-13(2)19(9,16)17/h3-4,11-12H,5H2,1-2H3 |
InChI Key |
FUAKMBYJVPEFMH-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C2C(=C1)S(=O)(=O)N(CN2)C)Cl |
Origin of Product |
United States |
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